Cas no 4651-98-3 (Methyl 2-amino-4-methylthiophene-3-carboxylate)

Methyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with an amino group, a methyl group, and a carboxylate ester. This versatile intermediate is widely used in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which facilitate further derivatization. The ester moiety enhances solubility in organic solvents, while the amino group allows for selective modifications, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with common reagents contribute to its utility in multi-step synthetic routes. The compound is particularly useful in the preparation of thiophene-based bioactive molecules and functional materials.
Methyl 2-amino-4-methylthiophene-3-carboxylate structure
4651-98-3 structure
Product Name:Methyl 2-amino-4-methylthiophene-3-carboxylate
CAS No:4651-98-3
MF:C7H9NO2S
MW:171.216860532761
MDL:MFCD01070843
CID:1026032
PubChem ID:2759773
Update Time:2025-06-29

Methyl 2-amino-4-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4-methylthiophene-3-carboxylate
    • METHYL 2-AMINO-4-METHYL-3-THIOPHENECARBOXYLATE
    • 2-amino-4-methyl-3-thiophenecarboxylic acid,methyl ester
    • 2-amino-4-methylthiophene-3-carboxylic acid methyl ester
    • 2-amino-4-methyl-thiophene-3-carboxylic acid methyl ester
    • AC1MC16A
    • CTK6I8700
    • methyl 2-amino-4-methyl-thiophene-3-carboxylate
    • SureCN1041240
    • methyl 2-azanyl-4-methyl-thiophene-3-carboxylate
    • CS-0146629
    • 4651-98-3
    • Z332379190
    • DA-05666
    • PLLLBSPBFALBFB-UHFFFAOYSA-N
    • A826146
    • 2-amino-4-methyl-3-thiophenecarboxylic acid, methyl ester
    • Methyl 2-amino-4-methyl-3-thiophene carboxylate
    • AKOS000220112
    • 3-Thiophenecarboxylic acid, 2-amino-4-methyl-, methyl ester
    • A936412
    • EN300-209370
    • MFCD01070843
    • DTXSID10374901
    • 2-amino-4-methyl-3-thiophenecarboxylic acid methyl ester
    • Methyl2-amino-4-methylthiophene-3-carboxylate
    • SCHEMBL1041240
    • SY056692
    • FS-1653
    • D94993
    • MDL: MFCD01070843
    • Inchi: 1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3
    • InChI Key: PLLLBSPBFALBFB-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(C(=O)OC)=C1N

Computed Properties

  • Exact Mass: 171.03547
  • Monoisotopic Mass: 171.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6A^2
  • XLogP3: 2

Experimental Properties

  • Melting Point: 111-112°C
  • PSA: 52.32

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Additional information on Methyl 2-amino-4-methylthiophene-3-carboxylate

Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS No. 4651-98-3): A Comprehensive Overview

Methyl 2-amino-4-methylthiophene-3-carboxylate, a compound with the CAS registry number 4651-98-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of a thiophene ring substituted with an amino group at position 2, a methyl group at position 4, and a methyl ester group at position 3. These substituents not only influence the electronic characteristics of the molecule but also open up avenues for its application in diverse scientific domains.

The synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions, often starting from simpler thiophene precursors. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, studies have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such innovations highlight the compound's importance in both academic and industrial settings.

One of the most promising applications of Methyl 2-amino-4-methylthiophene-3-carboxylate lies in its potential as a building block for advanced materials. The thiophene moiety is well-known for its role in constructing π-conjugated systems, which are essential in organic electronics. Recent research has demonstrated that derivatives of this compound can be incorporated into semiconducting polymers, enhancing their charge transport properties. For example, a study published in *Advanced Materials* explored the use of this compound in creating high-performance organic field-effect transistors (OFETs), showcasing its ability to improve device stability and carrier mobility.

In the realm of pharmacology, Methyl 2-amino-4-methylthiophene-3-carboxylate has been investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological systems, particularly due to the presence of the amino and ester groups. Preclinical studies have indicated that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, with promising results suggesting its potential as a chemotherapeutic agent.

The versatility of Methyl 2-amino-4-methylthiophene-3-carboxylate extends to its use as a precursor in catalytic reactions. Recent studies have highlighted its role in transition metal-catalyzed cross-coupling reactions, where it serves as an efficient ligand or substrate. For instance, researchers have utilized this compound in palladium-catalyzed Suzuki-Miyaura couplings, demonstrating its ability to facilitate the formation of biaryl compounds with high selectivity. Such applications underscore its importance in modern organometallic chemistry.

From an environmental perspective, Methyl 2-amino-4-methylthiophene-3-carboxylate has been studied for its biodegradability and eco-friendly synthesis pathways. As concerns about sustainability grow, there is increasing interest in developing green chemical processes for synthesizing such compounds. Recent research has focused on using renewable feedstocks and enzymatic catalysts to produce this molecule more efficiently while minimizing environmental impact.

In conclusion, Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS No. 4651-98-3) is a multifaceted compound with applications spanning materials science, pharmacology, and catalysis. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific innovation.

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